molecular formula C17H18N4O B2795725 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1445755-91-8

2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2795725
CAS No.: 1445755-91-8
M. Wt: 294.358
InChI Key: HJEWXKBMIVHRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic organic compound characterized by a prop-2-enamide backbone substituted with a cyano group, a 3,5-dimethylpyrazole ring, and an N-(2,6-dimethylphenyl) group.

Properties

IUPAC Name

2-cyano-N-(2,6-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-10-6-5-7-11(2)16(10)19-17(22)14(9-18)8-15-12(3)20-21-13(15)4/h5-8H,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEWXKBMIVHRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(NN=C2C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Applications
Target Compound Prop-2-enamide Cyano, 3,5-dimethylpyrazole Unknown (research phase)
Metazachlor Chloroacetamide Chloro, pyrazolylmethyl Herbicide
Metalaxyl Alanine derivative Methoxyacetyl Fungicide
Benalaxyl Alanine derivative Phenylacetyl Fungicide

Hydrogen Bonding and Crystallographic Behavior

The pyrazole and cyano groups in the target compound may participate in directional hydrogen bonding, as described in . This contrasts with metalaxyl’s methoxyacetyl group, which has weaker hydrogen-bonding capacity, possibly reducing crystalline stability .

Functional Implications

  • Bioactivity : Pyrazole rings are associated with antifungal and herbicidal activity in agrochemicals. The target compound’s pyrazole moiety may confer similar properties, though further testing is required .

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